molecular formula C11H10ClNO B8746261 3-(4-Chlorophenyl)tetrahydrofuran-3-carbonitrile

3-(4-Chlorophenyl)tetrahydrofuran-3-carbonitrile

Cat. No. B8746261
M. Wt: 207.65 g/mol
InChI Key: OWPDMALZXSUTKT-UHFFFAOYSA-N
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Patent
US07635715B2

Procedure details

To a solution of the NaH (60% by weight, 4 g, 98 mmol) and 1-methylpyrrolidin-2-one (82.5 mL) at −20° C., was added dropwise a mixture of 2-(4-chlorophenyl)acetonitrile (5 g, 33 mmol) and 2-chloroethyl chloromethyl ether (4 mL, 33 mmol) in diethyl ether (16.5 mL, 33 mmol). The mixture was allowed to warm to room temperature over 24 hours. The reaction was then slowly quenched with ice water and extracted with ether (3×). The organic layers were combined, washed with H2O (3×) and brine, dried over Na2SO4, concentrated in vacuo, and purified by silica flash chromatography (13% EtOAc/hexane) to give the desired compound as a yellow oil. MS m/e=208.0 (M+H)+.
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
82.5 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
16.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]#[N:12])=[CH:6][CH:5]=1.Cl[CH2:14][O:15][CH2:16][CH2:17]Cl.C(OCC)C>CN1CCCC1=O>[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2([C:11]#[N:12])[CH2:17][CH2:16][O:15][CH2:14]2)=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
82.5 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC#N
Name
Quantity
4 mL
Type
reactant
Smiles
ClCOCCCl
Name
Quantity
16.5 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was then slowly quenched with ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×)
WASH
Type
WASH
Details
washed with H2O (3×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by silica flash chromatography (13% EtOAc/hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1(COCC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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